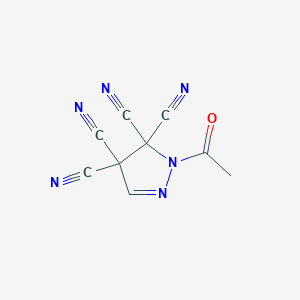
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an acetyl group and four cyano groups
Méthodes De Préparation
The synthesis of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The acetyl and cyano groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be compared with other pyrazole derivatives, such as:
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has similar structural features but includes a boronic acid group, making it useful in different types of reactions.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: This derivative has additional methyl groups, which can influence its reactivity and applications.
1-Acetyl-1H-indazole-6-boronic acid pinacol ester:
Propriétés
Numéro CAS |
105020-47-1 |
|---|---|
Formule moléculaire |
C9H4N6O |
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-acetylpyrazole-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C9H4N6O/c1-7(16)15-9(4-12,5-13)8(2-10,3-11)6-14-15/h6H,1H3 |
Clé InChI |
HIAUCXMAFUSLGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(C(C=N1)(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


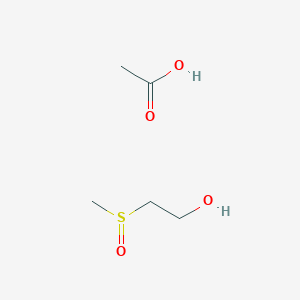
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
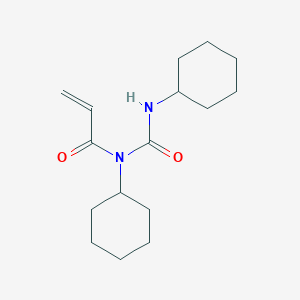
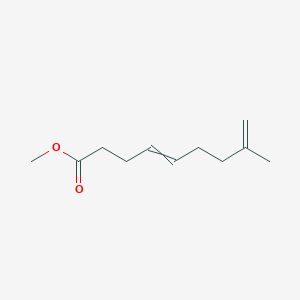
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
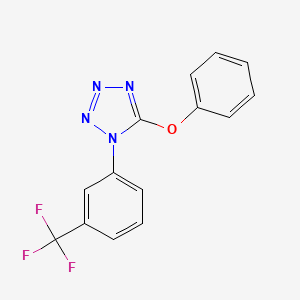

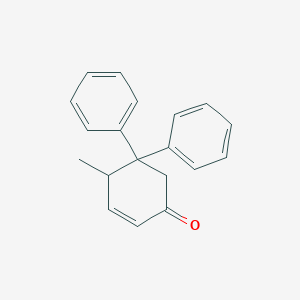
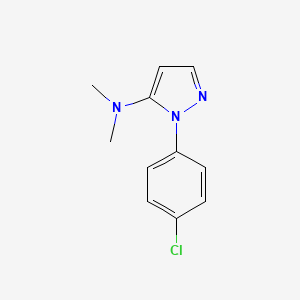
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
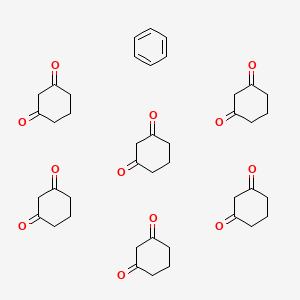
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
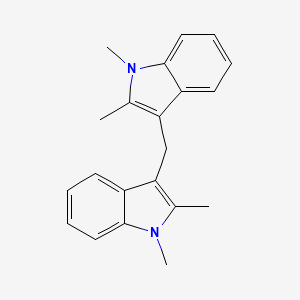
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
